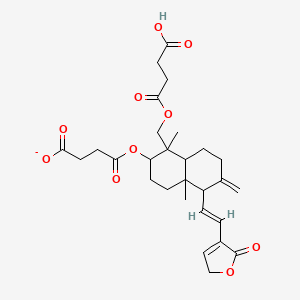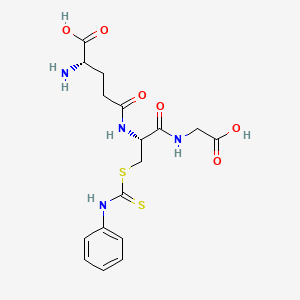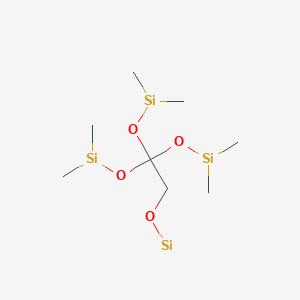
14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate is a derivative of andrographolide, a major bioactive component isolated from the medicinal plant Andrographis paniculata. This compound is known for its significant pharmacological properties, including anti-inflammatory, antiviral, and immunomodulatory effects . It is commonly used in the treatment of viral pneumonia and upper respiratory tract infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate typically involves the extraction of andrographolide from Andrographis paniculata. The andrographolide is then subjected to a reaction with succinic anhydride in the presence of pyridine to form the succinate ester . This reaction is followed by purification steps to isolate the desired compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale extraction and purification processes. The compound is often produced as an injection or freeze-dried powder for medical use .
Chemical Reactions Analysis
Types of Reactions: 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the double bonds in the structure.
Substitution: Substitution reactions can occur at the hydroxyl or succinate ester groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Scientific Research Applications
14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate has a wide range of scientific research applications:
Mechanism of Action
14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate exerts its effects through several mechanisms:
Inhibition of DNA-Protein Binding: It inhibits the binding of DNA with proteins during virus replication, thereby preventing viral proliferation.
Anti-inflammatory Action: The compound reduces the production of pro-inflammatory cytokines and inhibits the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation.
Induction of Apoptosis: It induces apoptosis in cancer cells by activating caspase-3 and caspase-9 pathways.
Comparison with Similar Compounds
14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate is unique compared to other similar compounds due to its specific pharmacological properties and applications. Similar compounds include:
Andrographolide: The parent compound with similar anti-inflammatory and antiviral properties.
Neoandrographolide: Another derivative with potential cardiovascular-protective effects.
Dehydroandrographolide: Known for its anti-cancer and immunostimulatory activities.
These compounds share structural similarities but differ in their specific biological activities and therapeutic applications.
Properties
Molecular Formula |
C28H35O10- |
|---|---|
Molecular Weight |
531.6 g/mol |
IUPAC Name |
4-[[1-(3-carboxypropanoyloxymethyl)-1,4a-dimethyl-6-methylidene-5-[(E)-2-(5-oxo-2H-furan-4-yl)ethenyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-yl]oxy]-4-oxobutanoate |
InChI |
InChI=1S/C28H36O10/c1-17-4-7-20-27(2,19(17)6-5-18-13-15-36-26(18)35)14-12-21(38-25(34)11-9-23(31)32)28(20,3)16-37-24(33)10-8-22(29)30/h5-6,13,19-21H,1,4,7-12,14-16H2,2-3H3,(H,29,30)(H,31,32)/p-1/b6-5+ |
InChI Key |
YTHKMAIVPFVDNU-AATRIKPKSA-M |
Isomeric SMILES |
CC12CCC(C(C1CCC(=C)C2/C=C/C3=CCOC3=O)(C)COC(=O)CCC(=O)O)OC(=O)CCC(=O)[O-] |
Canonical SMILES |
CC12CCC(C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)COC(=O)CCC(=O)O)OC(=O)CCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[2,2'-(1,2-Dimethyl-1,2-ethanediylidene)bis[N-methylhydrazinecarbothioamidato]]] copper](/img/structure/B12351055.png)






![N-[6-[4-(5-amino-1,3,4-thiadiazol-2-yl)butyl]-1,4,5,6-tetrahydropyridazin-3-yl]-2-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B12351105.png)


![(3R)-3-Amino-4-(6,7-difluoro-1H-indazol-3-yl)-1-[5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-1-butanonephosphate](/img/structure/B12351116.png)
aminehydrochloride](/img/structure/B12351121.png)


